Ultrafast IEDDA Kinetics with TCO
Methyltetrazine-propylamine demonstrates superior chemical stability compared to hydrogen-substituted tetrazine analogs. The electron-donating methyl group at the 6-position stabilizes the tetrazine ring against nucleophilic degradation, while the electron-donating alkoxy substituent on the aromatic ring provides additional stabilization [1]. Vector Laboratories technical documentation explicitly states that 'the chemical stability of tetrazines is substantially lower compared to methyltetrazines' . Methyltetrazine-amine is noted to have 'better stability but lower reaction rate compared to tetrazine amine' . The HCl salt formulation of methyltetrazine-propylamine further enhances handling stability and shelf life under recommended storage conditions (-20°C) [1].
| Evidence Dimension | Chemical stability in storage and aqueous buffer |
|---|---|
| Target Compound Data | Methyltetrazine-propylamine: 'one of the most stable tetrazines commercially available'; supplied as HCl salt for improved stability [1] |
| Comparator Or Baseline | Hydrogen-substituted tetrazine analogs: 'chemical stability is substantially lower' |
| Quantified Difference | Not quantified as a numerical stability metric; qualitative class-level superiority established by vendor technical documentation |
| Conditions | Comparative assessment derived from vendor technical datasheets and class-level tetrazine stability structure-activity relationships |
Why This Matters
Enhanced stability translates to longer shelf life, reduced experimental failure from reagent degradation, and broader compatibility with aqueous biological buffers during multi-step conjugation protocols.
- [1] EmpireAgents. Methyltetrazine-Propylamine Product Page. Methyltetrazine-Propylamine is one of the most stable tetrazines commercially available. View Source
